molecular formula C9H13NO B13201801 3-Cyclopentyl-3-methyloxirane-2-carbonitrile

3-Cyclopentyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13201801
M. Wt: 151.21 g/mol
InChI Key: PZKPWLGIWYZBIZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-methyloxirane-2-carbonitrile is a substituted epoxide containing a cyclopentyl group, a methyl group, and a nitrile moiety. The compound’s reactivity is influenced by the strained oxirane ring and electron-withdrawing nitrile group, which may facilitate nucleophilic ring-opening reactions.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopentyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-9(8(6-10)11-9)7-4-2-3-5-7/h7-8H,2-5H2,1H3

InChI Key

PZKPWLGIWYZBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclopentylmethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. Common reagents used in this synthesis include sodium hydride (NaH) and acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen functionalities.

    Reduction: Primary amines.

    Substitution: Substituted oxirane compounds with various functional groups.

Scientific Research Applications

3-Cyclopentyl-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile with its analog, 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile:

Property This compound 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile
Molecular Formula Estimated: C₉H₁₃NO* C₁₁H₁₁NO
Molecular Weight (g/mol) ~151 (estimated) 173.214
Substituents Cyclopentyl, methyl p-Tolyl, methyl
Synthesis Yield Data not available 58.0%
Key Functional Groups Epoxide, nitrile Epoxide, nitrile

*Derived by replacing the p-tolyl group (C₇H₇) in the analog with a cyclopentyl group (C₅H₉).

Substituent Effects on Reactivity and Stability

  • Cyclopentyl vs. p-Tolyl: The cyclopentyl group is a saturated, non-aromatic substituent, likely imparting greater steric hindrance compared to the planar p-tolyl group. This may reduce reaction rates in nucleophilic attacks on the epoxide ring . Conversely, the electron-donating methyl group on the p-tolyl moiety could stabilize intermediates in synthesis pathways, contributing to the reported 58.0% yield for the analog .
  • Nitrile Group : Both compounds feature a nitrile group at position 2, which polarizes the epoxide ring, enhancing electrophilicity. This property is critical for reactions with amines or thiols in drug discovery applications.

Biological Activity

3-Cyclopentyl-3-methyloxirane-2-carbonitrile is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H13NOC_8H_{13}NO, with a molecular weight of approximately 155.20 g/mol. The compound features a cyclopentyl group and an oxirane (epoxide) structure, which contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H13NOC_8H_{13}NO
Molecular Weight155.20 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify target proteins or nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation or cancer progression.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

  • Anticancer Properties: Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in chronic inflammatory diseases.
  • Neuroprotective Activity: Some studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases, suggesting it may help mitigate neuronal damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1: A study investigated the anticancer effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
  • Case Study 2: Another research focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by over 50% at a concentration of 5 µM.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 cells; IC50 ~15 µM
Anti-inflammatoryReduced TNF-alpha and IL-6 production by >50% at 5 µM
NeuroprotectiveMitigated neuronal damage in models of neurodegeneration

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